molecular formula C17H17NO3 B13864570 rac Ketorolac Ethyl Ester 6-Benzoyl Isomer

rac Ketorolac Ethyl Ester 6-Benzoyl Isomer

Cat. No.: B13864570
M. Wt: 283.32 g/mol
InChI Key: VVSOPTLNLFLYMB-UHFFFAOYSA-N
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Description

rac Ketorolac Ethyl Ester 6-Benzoyl Isomer: is a chemical compound known for its role as an intermediate in the synthesis of rac Ketorolac 6-Benzoyl Isomer, which is an isomeric impurity of Ketorolac. The compound has a molecular formula of C17H17NO3 and a molecular weight of 283.32. It is typically stored at 4°C and appears as a light yellow thick oil.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Ketorolac Ethyl Ester 6-Benzoyl Isomer involves the esterification of 6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with ethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: rac Ketorolac Ethyl Ester 6-Benzoyl Isomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

rac Ketorolac Ethyl Ester 6-Benzoyl Isomer is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.

    Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of rac Ketorolac Ethyl Ester 6-Benzoyl Isomer involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the synthesis of prostaglandins. By inhibiting COX-2, the compound reduces inflammation and pain . The molecular targets include the active sites of the COX enzymes, where the compound binds and prevents the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

    Ketorolac: A non-steroidal anti-inflammatory drug (NSAID) with similar COX-inhibiting properties.

    Ibuprofen: Another NSAID that inhibits COX enzymes but has a different chemical structure.

    Naproxen: An NSAID with a longer duration of action compared to Ketorolac.

Uniqueness: rac Ketorolac Ethyl Ester 6-Benzoyl Isomer is unique due to its specific isomeric structure, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of rac Ketorolac 6-Benzoyl Isomer and its specific interactions with COX enzymes highlight its importance in pharmaceutical research and development.

Properties

IUPAC Name

ethyl 6-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)14-8-9-18-11-13(10-15(14)18)16(19)12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSOPTLNLFLYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN2C1=CC(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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